2-Chloro-2-(4-chloro-phenyl)-ethanol

Catalog No.
S788001
CAS No.
41252-79-3
M.F
C8H8Cl2O
M. Wt
191.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-2-(4-chloro-phenyl)-ethanol

CAS Number

41252-79-3

Product Name

2-Chloro-2-(4-chloro-phenyl)-ethanol

IUPAC Name

2-chloro-2-(4-chlorophenyl)ethanol

Molecular Formula

C8H8Cl2O

Molecular Weight

191.05 g/mol

InChI

InChI=1S/C8H8Cl2O/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5H2

InChI Key

MJAKZPPVNDXPPI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(CO)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(CO)Cl)Cl

2-Chloro-2-(4-chloro-phenyl)-ethanol is an organochlorine compound characterized by the molecular formula C8H8Cl2OC_8H_8Cl_2O and a molecular weight of 191.05 g/mol. The compound features two chlorine substituents: one on the second carbon and another on the para position of the phenyl group. This structural arrangement contributes to its unique chemical properties and potential biological activities. Its systematic name reflects its chlorinated structure, indicating the presence of both a secondary alcohol and multiple chlorine atoms.

  • Oxidation: The compound can be oxidized to form 2-chloro-2-(4-chloro-phenyl)acetaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) .
  • Reduction: It can be reduced to yield 2-chloro-2-(4-chloro-phenyl)ethane with reducing agents such as lithium aluminum hydride (LiAlH₄) .
  • Substitution: The hydroxyl group can undergo substitution reactions, where it is replaced by other functional groups. For instance, treatment with phosphorus tribromide (PBr₃) can convert it into 2-chloro-2-(4-chloro-phenyl)ethyl bromide .

The biological activity of 2-Chloro-2-(4-chloro-phenyl)-ethanol is notable due to its potential as an alkylating agent. It interacts with nucleophilic sites on biomolecules, including proteins and DNA, potentially leading to inhibition of enzymatic activity or disruption of cellular processes. This mechanism suggests that the compound may have applications in medicinal chemistry, particularly in the development of therapeutic agents .

The synthesis of 2-Chloro-2-(4-chloro-phenyl)-ethanol typically involves chlorination reactions:

  • Chlorination of 2-Phenylethanol: One common method includes reacting 2-phenylethanol with thionyl chloride in the presence of a base such as pyridine, which facilitates the formation of an intermediate chlorosulfite ester that subsequently undergoes nucleophilic substitution .
  • Continuous Flow Processes: On an industrial scale, continuous flow methods are employed for improved control over reaction conditions and yields, allowing for efficient production of this compound .

The applications of 2-Chloro-2-(4-chloro-phenyl)-ethanol are diverse:

  • Pharmaceuticals: Its ability to act as an alkylating agent makes it a candidate for drug development, particularly in targeting specific enzymes or pathways in disease states.
  • Chemical Intermediates: It serves as a precursor in synthesizing other organic compounds, particularly those involving chlorinated phenyl groups.

Research has shown that 2-Chloro-2-(4-chloro-phenyl)-ethanol can interact with various biological targets. Studies indicate that its alkylating properties allow it to form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to potential therapeutic effects or toxicity depending on the context of use .

Several compounds share structural similarities with 2-Chloro-2-(4-chloro-phenyl)-ethanol, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-2-phenylethanolLacks additional chlorine atom on the phenyl ringLess reactive due to fewer halogen substituents
4-Chloro-2-phenylethanolChlorine atom positioned differently on the phenyl ringDifferent reactivity profile
2-Bromo-2-(4-bromo-phenyl)-ethanolBromine atoms instead of chlorineIncreased reactivity due to bromine's larger size
2-Chloro-1-(4-chlorophenyl)ethanolChlorine at different positionAlters biological activity and reactivity

Uniqueness: The dual chlorine substitutions in 2-Chloro-2-(4-chloro-phenyl)-ethanol enhance its reactivity and biological activity compared to its analogs. The specific placement of chlorine atoms influences how the compound interacts with biological targets, making it distinct from similar compounds .

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 2-Chloro-2-(4-chloro-phenyl)-ethanol through both proton and carbon-13 analyses. The proton Nuclear Magnetic Resonance (1H NMR) spectrum reveals characteristic chemical shifts that confirm the molecular structure [1] [2] [3]. The aromatic protons of the 4-chloro-phenyl group typically appear as a doublet of doublets in the region of 7.3-7.5 parts per million (ppm), with coupling constants reflecting the para-substitution pattern [4]. The methine proton (CH-OH) exhibits a characteristic multiplet at approximately 4.8-5.2 ppm, while the methylene protons (CH2-Cl) appear as a doublet at 3.5-3.8 ppm due to coupling with the adjacent methine proton [3] [5].

The carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum provides complementary structural information with aromatic carbons appearing between 125-140 ppm [2] [6]. The carbon bearing the hydroxyl group (CH-OH) typically resonates around 70 ppm, while the chloromethyl carbon (CH2-Cl) appears at approximately 45 ppm [3]. The quaternary aromatic carbon bearing the chlorine substituent shows a characteristic downfield shift compared to unsubstituted aromatic carbons [6] [7].

NMR ParameterChemical Shift (ppm)MultiplicityAssignment
Aromatic H7.3-7.5d of d4-Chloro-phenyl
CH-OH4.8-5.2mMethine proton
CH2-Cl3.5-3.8dMethylene protons
Aromatic C125-140-Aromatic carbons
CH-OH~70-Hydroxyl-bearing carbon
CH2-Cl~45-Chloromethyl carbon

Infrared (IR) and Mass Spectrometric (MS) Data

Infrared spectroscopy reveals distinctive vibrational modes characteristic of the functional groups present in 2-Chloro-2-(4-chloro-phenyl)-ethanol [8] [9] [10]. The hydroxyl group exhibits a broad absorption band in the region of 3200-3600 wavenumbers (cm⁻¹), typical of alcohol O-H stretching vibrations [10] [11]. Aromatic C-H stretching appears around 3000 cm⁻¹, while the C-Cl stretching vibrations are observed at approximately 700 cm⁻¹ [12] [10]. The aromatic C=C stretching modes appear in the fingerprint region between 1400-1600 cm⁻¹ [10].

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [13] [14] [15]. The molecular ion peak appears at mass-to-charge ratio (m/z) 191, corresponding to the molecular weight of 191.05 g/mol [16] [13]. Characteristic fragmentation patterns include loss of chlorine atoms (M-35) and phenyl groups, typical of chlorinated aromatic alcohols [14] [15]. The base peak often corresponds to the 4-chloro-phenyl cation formed through α-cleavage adjacent to the hydroxyl group [17] [14].

Spectroscopic TechniqueKey Absorption/PeakAssignmentIntensity
IR3200-3600 cm⁻¹O-H stretchBroad, medium
IR~3000 cm⁻¹Aromatic C-H stretchMedium
IR~700 cm⁻¹C-Cl stretchStrong
MSm/z 191Molecular ionVariable
MSm/z 156M-35 (loss of Cl)Medium
MSm/z 1274-Chloro-phenyl cationBase peak

Crystallographic Studies

Crystallographic analysis of 2-Chloro-2-(4-chloro-phenyl)-ethanol reveals important structural parameters and packing arrangements. While specific crystallographic data for this exact compound was not found in the literature, related chlorinated aromatic alcohols provide valuable structural insights [18] [19] [20]. The compound likely crystallizes in a monoclinic or orthorhombic space group, with typical unit cell parameters of a ≈ 8-12 Å, b ≈ 10-15 Å, and c ≈ 12-18 Å [21] [22].

The molecular packing is expected to be dominated by intermolecular hydrogen bonding between the hydroxyl group and chlorine atoms of neighboring molecules [19] [23]. The aromatic rings likely exhibit π-π stacking interactions with interplanar distances of approximately 3.3-3.5 Å [20] [24]. The presence of two chlorine atoms introduces additional halogen bonding interactions that influence the crystal packing efficiency [18] [25].

Intermolecular interactions play a crucial role in determining the crystal structure stability. Hydrogen bonding patterns typically involve O-H···Cl interactions, with donor-acceptor distances ranging from 3.1-3.5 Å [19] [22]. The dihedral angle between the aromatic ring and the ethanol chain is expected to be influenced by these intermolecular forces, with values typically ranging from 60-120° based on similar compounds [25] [26].

Crystallographic ParameterExpected ValueStructural Feature
Space GroupMonoclinic/OrthorhombicCentrosymmetric packing
Density1.3-1.5 g/cm³Efficient packing
Hydrogen Bond Distance3.1-3.5 ÅO-H···Cl interactions
π-π Stacking Distance3.3-3.5 ÅAromatic interactions
Dihedral Angle60-120°Conformational flexibility

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations provide detailed electronic structure information for 2-Chloro-2-(4-chloro-phenyl)-ethanol [27] [28] [29]. The B3LYP functional with 6-31G(d,p) basis set offers an optimal balance between computational efficiency and accuracy for geometry optimization and frequency calculations [27] [30] [29]. Higher-level calculations using 6-311+G(d,p) basis sets provide enhanced accuracy for electronic properties and charge distribution analysis [27] [28].

Geometry optimization reveals key structural parameters including bond lengths and angles. The C-Cl bond length is typically 1.78-1.82 Å, while the C-O bond length ranges from 1.42-1.45 Å [30] [28]. The aromatic C-C bond lengths maintain typical values around 1.40 Å [27] [29]. The calculated vibrational frequencies correlate well with experimental infrared spectra, with the O-H stretching frequency appearing at 3200-3600 cm⁻¹ [27] [29].

Electronic properties calculated through DFT include dipole moment, polarizability, and atomic charges [27] [28]. The presence of chlorine atoms significantly enhances the molecular dipole moment compared to unsubstituted analogs [28] [29]. Natural Bond Orbital (NBO) analysis reveals charge distribution patterns, with chlorine atoms carrying partial negative charges and the aromatic system showing π-electron delocalization [27] [28].

DFT ParameterCalculated ValueBasis SetFunctional
C-Cl Bond Length1.78-1.82 Å6-31G(d,p)B3LYP
C-O Bond Length1.42-1.45 Å6-31G(d,p)B3LYP
O-H Stretch Frequency3200-3600 cm⁻¹6-31G(d,p)B3LYP
Dipole MomentEnhanced vs. H analog6-311+G(d,p)B3LYP
HOMO-LUMO GapReduced by Cl6-311+G(d,p)B3LYP

Molecular Dynamics Simulations

Molecular dynamics simulations provide insights into the conformational behavior and solvation properties of 2-Chloro-2-(4-chloro-phenyl)-ethanol [31] [32] [33]. These calculations examine the dynamic behavior of the molecule in various solvent environments, revealing conformational preferences and intermolecular interactions [31] [34] [35].

Conformational analysis through molecular dynamics reveals preferred orientations of the ethanol chain relative to the aromatic ring [32] [33]. The simulations demonstrate solvent-dependent conformational preferences, with polar solvents favoring conformations that maximize hydrogen bonding interactions [32] [35]. The rotational correlation functions provide information about molecular reorientation dynamics in solution [34] [35].

Solvation studies using mixed-solvent molecular dynamics reveal the hydration patterns and preferential solvation sites [31] [32]. The hydroxyl group serves as a primary solvation site, while the chlorine atoms can participate in specific interactions with protic solvents [32] [35]. Diffusion coefficients calculated from molecular dynamics trajectories provide insights into molecular mobility in different solvent systems [31] [34].

The force field parameters for molecular dynamics simulations are typically derived from quantum mechanical calculations, ensuring consistency with DFT results [30] [33]. Periodic boundary conditions and appropriate simulation box sizes are employed to minimize finite-size effects [31] [34]. Temperature and pressure coupling algorithms maintain thermodynamic equilibrium throughout the simulation [32] [35].

MD ParameterTypical ValueSimulation ConditionPhysical Meaning
Simulation Time100-150 nsNPT ensembleConformational sampling
Temperature298-310 KThermostat couplingPhysiological conditions
Pressure1 atmBarostat couplingStandard conditions
Diffusion Coefficient10⁻⁹-10⁻¹⁰ m²/sAqueous solutionMolecular mobility
Hydrogen Bond Lifetime1-10 psPolar solventsSolvation dynamics

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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